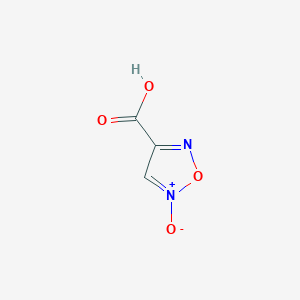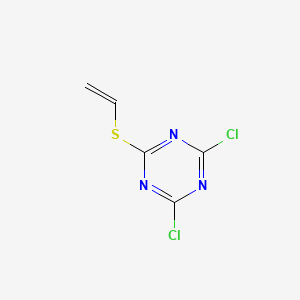
2,4-Dichloro-6-(vinylthio)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-(vinylthio)-1,3,5-triazine: is a heterocyclic compound that contains chlorine, sulfur, and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(vinylthio)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with a vinylthiol compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the substitution reaction. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dichloro-6-(vinylthio)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The vinylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, or alcohols in the presence of a base like triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Addition Reactions: Electrophiles such as halogens or acids.
Major Products Formed:
Substitution Reactions: Products include substituted triazines with various functional groups.
Oxidation Reactions: Products include sulfoxides or sulfones.
Addition Reactions: Products include addition compounds with new carbon-carbon or carbon-heteroatom bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4-Dichloro-6-(vinylthio)-1,3,5-triazine is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities, such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-(vinylthio)-1,3,5-triazine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The vinylthio group plays a crucial role in these interactions, as it can undergo addition or substitution reactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Dichloro-6-methyl-1,3,5-triazine
- 2,4-Dichloro-6-phenyl-1,3,5-triazine
- 2,4-Dichloro-6-ethylthio-1,3,5-triazine
Comparison: Compared to similar compounds, 2,4-Dichloro-6-(vinylthio)-1,3,5-triazine is unique due to the presence of the vinylthio group. This functional group imparts distinct reactivity and allows for a broader range of chemical transformations. Additionally, the vinylthio group enhances the compound’s ability to interact with biological targets, making it more versatile in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C5H3Cl2N3S |
|---|---|
Molekulargewicht |
208.07 g/mol |
IUPAC-Name |
2,4-dichloro-6-ethenylsulfanyl-1,3,5-triazine |
InChI |
InChI=1S/C5H3Cl2N3S/c1-2-11-5-9-3(6)8-4(7)10-5/h2H,1H2 |
InChI-Schlüssel |
MNVZHVDNFFGEDM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CSC1=NC(=NC(=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





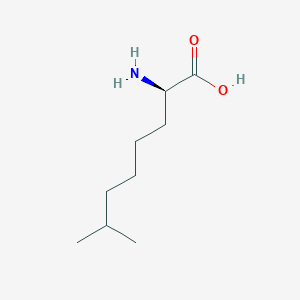


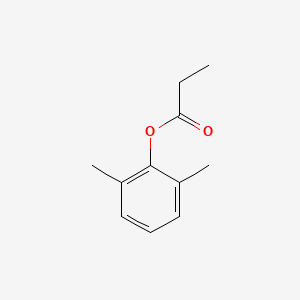
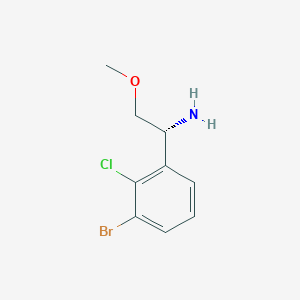

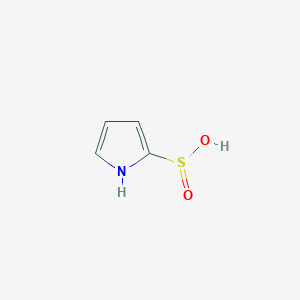

![N-[(1R,2R)-2-aminocyclohexyl]acetamide](/img/structure/B12974684.png)
